molecular formula C7H6N2S B172666 2-Aminobenzothiazole CAS No. 102337-98-4

2-Aminobenzothiazole

Cat. No. B172666
M. Wt: 150.2 g/mol
InChI Key: UHGULLIUJBCTEF-UHFFFAOYSA-N
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Patent
US07091228B2

Procedure details

In certain cases the requisite 2-amino-1,3-benzothiazole was prepared from the corresponding thiourea as described above for the preparation of N-(3,5-difluorophenyl) thiourea and 5,7-difluoro-1,3-benzothiazol-2-amine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
NC(N)=S.F[C:6]1[CH:7]=[C:8]([NH:13][C:14]([NH2:16])=[S:15])[CH:9]=[C:10](F)[CH:11]=1.FC1C=C(F)C2SC(N)=NC=2C=1>>[NH2:16][C:14]1[S:15][C:9]2[CH:10]=[CH:11][CH:6]=[CH:7][C:8]=2[N:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=S)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)NC(=S)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C2=C(N=C(S2)N)C1)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1SC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07091228B2

Procedure details

In certain cases the requisite 2-amino-1,3-benzothiazole was prepared from the corresponding thiourea as described above for the preparation of N-(3,5-difluorophenyl) thiourea and 5,7-difluoro-1,3-benzothiazol-2-amine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
NC(N)=S.F[C:6]1[CH:7]=[C:8]([NH:13][C:14]([NH2:16])=[S:15])[CH:9]=[C:10](F)[CH:11]=1.FC1C=C(F)C2SC(N)=NC=2C=1>>[NH2:16][C:14]1[S:15][C:9]2[CH:10]=[CH:11][CH:6]=[CH:7][C:8]=2[N:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=S)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)NC(=S)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C2=C(N=C(S2)N)C1)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1SC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.